molecular formula C9H11BrO B1344070 1-(Bromomethyl)-3-ethoxybenzene CAS No. 3898-24-6

1-(Bromomethyl)-3-ethoxybenzene

Cat. No. B1344070
CAS RN: 3898-24-6
M. Wt: 215.09 g/mol
InChI Key: FAFHBVMZMKSRHX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethoxybenzene, also known as BMEE, is an organobromine compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 216.03 g/mol and a melting point of 8-9°C. It is soluble in water, ethanol, and ether and is insoluble in benzene and petroleum ether. BMEE is a common reagent used in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

Polymer Synthesis

  • "1-(Bromomethyl)-3-ethoxybenzene" is used in polymer synthesis. Uhrich et al. (1992) reported that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to create polymers with high molecular weight, where both O-alkylation and C-alkylation occur during polymerization. These polymers can be modified through acylation, benzylation, or silylation, illustrating the versatility of bromomethyl compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Supramolecular Interactions and Crystal Structures

  • Nestler et al. (2018) analyzed the molecular structures and packing behavior of anisole derivatives with bis(hydroxymethyl) or bis(bromomethyl) pendants. These studies highlight the influence of bromine on molecular interactions and crystal structures, indicating that bromomethyl compounds like "this compound" are significant in studying and manipulating supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).

Solar Cell Development

  • In the field of photovoltaics, Jin et al. (2016) synthesized a bromomethyl addition product of [6,6]-phenyl-C61-butyric acid methyl ester for use in polymer solar cells. The introduction of the bromomethyl group improved the photovoltaic performance, indicating the potential of "this compound" in the development of high-performance solar cells (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Fuel Cell Technology

  • Yang et al. (2018) employed bromomethyl-containing crosslinkers in the creation of covalently crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This research suggests that bromomethyl compounds can enhance membrane durability and performance in fuel cell applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).

Mechanism of Action

Target of Action

1-(Bromomethyl)-3-ethoxybenzene is a brominated compound that is often used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the bromine atom in this compound is replaced by another group, typically a boron-containing group, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

For instance, in the Suzuki–Miyaura coupling reaction, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules, including pharmaceuticals and polymers.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of a suitable catalyst, the temperature, and the pH of the reaction mixture . Furthermore, the stability of the compound can be influenced by factors such as light, heat, and the presence of other reactive substances.

Safety and Hazards

“1-(Bromomethyl)-3-ethoxybenzene” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHBVMZMKSRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624031
Record name 1-(Bromomethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3898-24-6
Record name 1-(Bromomethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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